molecular formula C15H17ClN2 B7637890 1-(Azepan-1-yl)-3-chloroisoquinoline

1-(Azepan-1-yl)-3-chloroisoquinoline

Cat. No. B7637890
M. Wt: 260.76 g/mol
InChI Key: BWXOLZLILKTOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-3-chloroisoquinoline is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the isoquinoline family, which has been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-chloroisoquinoline is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and receptors that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis, which is the programmed cell death of cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azepan-1-yl)-3-chloroisoquinoline has several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the induction of apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(Azepan-1-yl)-3-chloroisoquinoline has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, the compound has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, the compound has limitations in terms of its stability and solubility, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 1-(Azepan-1-yl)-3-chloroisoquinoline. One direction is to further investigate the mechanism of action of the compound to better understand its therapeutic potential. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of the compound in humans. Finally, future studies could focus on developing analogs of 1-(Azepan-1-yl)-3-chloroisoquinoline with improved properties, such as increased stability and solubility.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-3-chloroisoquinoline involves the reaction between 1-azepanamine and 3-chloroisoquinoline. This reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of this reaction is dependent on the reaction conditions, and optimization is required to obtain a high yield of the desired product.

Scientific Research Applications

1-(Azepan-1-yl)-3-chloroisoquinoline has been studied extensively for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(azepan-1-yl)-3-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c16-14-11-12-7-3-4-8-13(12)15(17-14)18-9-5-1-2-6-10-18/h3-4,7-8,11H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXOLZLILKTOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-3-chloroisoquinoline

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